molecular formula C20H24FN5O B5564101 N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide

N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide

Cat. No. B5564101
M. Wt: 369.4 g/mol
InChI Key: WLWRPAVZFMKMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H24FN5O and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide is 369.19648857 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on the synthesis and biological evaluation of related compounds has been a significant area of interest. For example, studies on various thiazole and triazole derivatives have demonstrated potential anticancer, antifungal, and antimicrobial activities. These compounds are synthesized through various chemical reactions and tested for their biological activities against different cancer cell lines or microbial species. The focus on synthesizing novel compounds aims to discover new therapeutic agents with improved efficacy and selectivity for specific biological targets (A. Evren et al., 2019), (B. Çavușoğlu et al., 2018).

Photovoltaic and NLO Applications

The exploration of organic compounds in photovoltaic applications, such as in dye-sensitized solar cells (DSSCs), and their nonlinear optical (NLO) activity, represents another research direction. Studies involving benzothiazolinone acetamide analogs have analyzed their light harvesting efficiency and free energy of electron injection, highlighting the potential of organic molecules in renewable energy technologies and optical applications (Y. Mary et al., 2020).

Ligand-Protein Interactions

Investigations into ligand-protein interactions through molecular docking studies provide insights into the potential therapeutic applications of novel compounds. This approach aids in understanding how these molecules might interact with biological targets, offering a foundation for the development of new drugs or therapeutic strategies (Y. Mary et al., 2020).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of new chemical entities remain a critical research area, with various studies synthesizing and testing compounds for their efficacy against bacteria and fungi. This research not only seeks to address the growing concern of antibiotic resistance but also aims to expand the arsenal of available antimicrobial and antifungal agents (N. Rezki, 2016), (B. Çavușoğlu et al., 2018).

properties

IUPAC Name

N-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c1-13-16(15-8-5-9-17(21)20(15)24-13)10-19(27)22-11-18-25-23-12-26(18)14-6-3-2-4-7-14/h5,8-9,12,14,24H,2-4,6-7,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWRPAVZFMKMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)NCC3=NN=CN3C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide

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